4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70324 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 1-hydroxy-2-methylpropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted phenols .
Scientific Research Applications
4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted phenols and amino-substituted phenols, such as:
- 4-Chloro-2-aminophenol
- 4-Chloro-2-hydroxyphenol
- 2-Amino-4-chlorophenol .
Uniqueness
What sets 4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-11(2,7-14)13-6-8-5-9(12)3-4-10(8)15/h3-5,13-15H,6-7H2,1-2H3 |
InChI Key |
QLIFVOSOHQTKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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